

Validation of N-Methyl Palbociclib as a Certified Reference Material: A Comparative Guide

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Compound of Interest

Compound Name: **N-Methyl Palbociclib**

Cat. No.: **B3145309**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of **N-Methyl Palbociclib** as a Certified Reference Material (CRM). **N-Methyl Palbociclib** is a known impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive and HER2-negative breast cancer.^{[1][2][3]} The availability of well-characterized reference materials for impurities is crucial for the accurate quality control and regulatory submission of pharmaceutical products.^[4]

This document outlines the essential analytical methodologies and presents a comparative analysis of **N-Methyl Palbociclib** with Palbociclib and its deuterated analogue, Palbociclib-d8, which is often used as an internal standard in bioanalytical methods. The data presented herein is illustrative, based on typical results for pharmaceutical reference standards, and should be verified experimentally.

Comparative Analysis of Palbociclib and Related Reference Materials

The following table summarizes the key analytical data for **N-Methyl Palbociclib** in comparison to Palbociclib and Palbociclib-d8.

Parameter	N-Methyl Palbociclib	Palbociclib	Palbociclib-d8	Method
Identity	Confirmed	Confirmed	Confirmed	¹ H-NMR, ¹³ C-NMR, HRMS
Purity (by HPLC)	99.8%	≥98.00%[5]	>99%	HPLC-UV
Purity (by qNMR)	99.7%	Not Determined	Not Determined	qNMR
Water Content	0.15%	Not Specified	Not Specified	Karl Fischer Titration
Residual Solvents	<0.1%	Not Specified	Not Specified	Headspace GC-MS
Inorganic Impurities	<0.05%	Not Specified	Not Specified	ICP-MS
Homogeneity	Homogeneous	Not Specified	Not Specified	HPLC-UV
Stability (24 months)	Stable	Stable	Stable	HPLC-UV

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
- Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 263 nm.[\[3\]](#)
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve 1 mg of the reference material in 1 mL of 50:50 Acetonitrile:Water.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

- Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
- Internal Standard: Maleic Anhydride.
- Solvent: DMSO-d6.
- Method: A known amount of the internal standard is weighed accurately and mixed with a precisely weighed amount of the **N-Methyl Palbociclib** sample. The ^1H -NMR spectrum is acquired, and the purity is calculated by comparing the integral of a characteristic peak of **N-Methyl Palbociclib** with the integral of a known peak of the internal standard.

Karl Fischer Titration for Water Content

- Instrumentation: Mettler Toledo C30S Compact Karl Fischer Titrator or equivalent.
- Reagent: Hydranal™-Composite 5.
- Method: A known amount of the sample is introduced into the titration cell, and the water content is determined by coulometric Karl Fischer titration.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

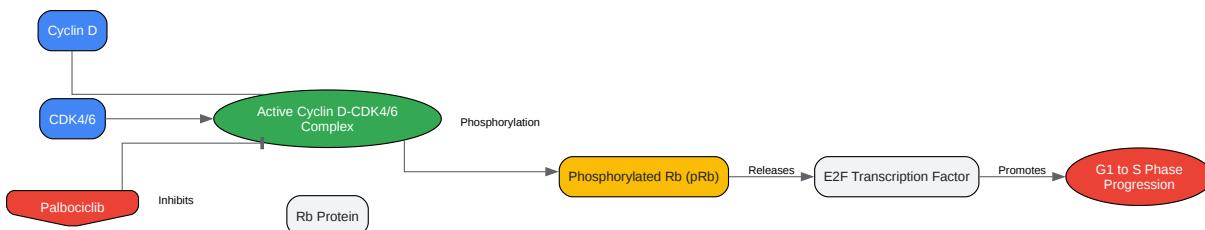
- Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

- Column: Agilent DB-624, 30 m x 0.25 mm, 1.4 μ m.
- Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium.
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.
- Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of DMSO.

Visualizations

Palbociclib Mechanism of Action

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism of action involves the inhibition of the phosphorylation of the retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase.

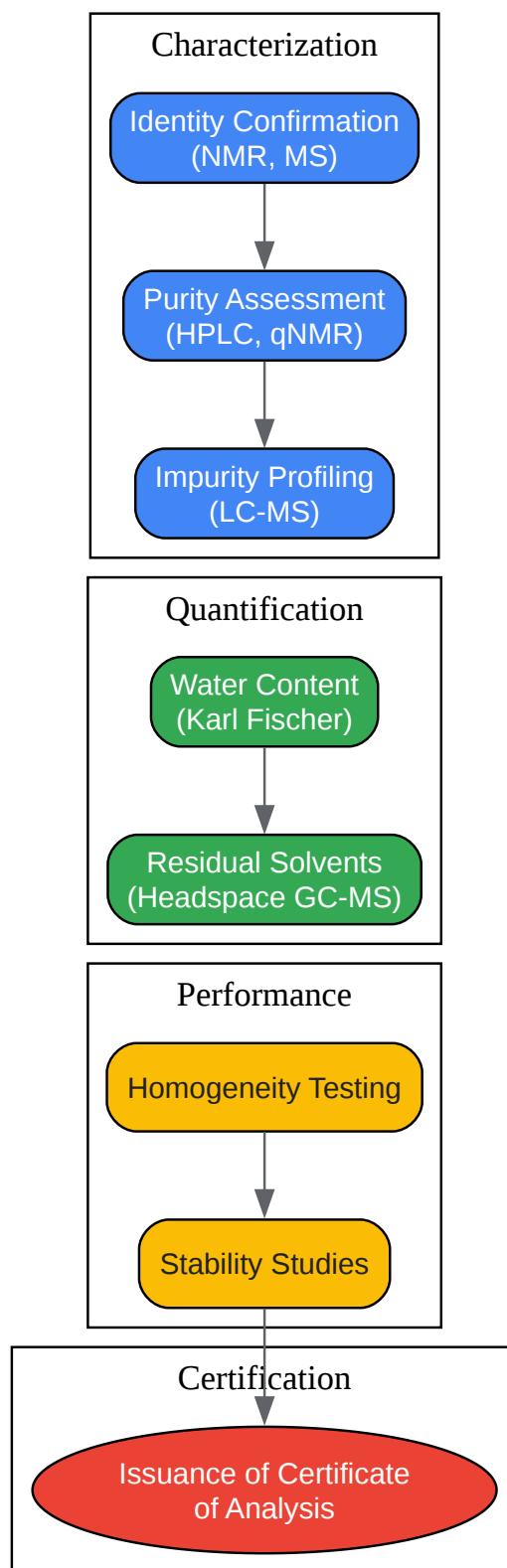


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Caption: Mechanism of action of Palbociclib in inhibiting cell cycle progression.

Certified Reference Material (CRM) Validation Workflow

The validation of a new batch of **N-Methyl Palbociclib** as a CRM involves a series of analytical tests to ensure its identity, purity, and stability.



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Caption: Workflow for the validation of a Certified Reference Material.

This guide provides a comprehensive overview of the necessary steps and data for the validation of **N-Methyl Palbociclib** as a certified reference material. Researchers and drug development professionals can use this as a template to design their internal validation studies and to ensure the quality and reliability of their analytical results.

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